4-Bromo-2,6-dimethylanisole is an aromatic ether compound frequently employed as a building block in organic synthesis. It serves as a precursor for various compounds, including triarylboranes [] and sterically crowded triarylphosphines []. Its structure features a methoxy group at the 4-position and two methyl groups flanking a bromine atom at positions 2 and 6 of the benzene ring. This specific substitution pattern influences its reactivity and properties, making it valuable for diverse research applications.
The synthesis of 4-Bromo-2,6-dimethylanisole can be achieved through various methods. One common approach involves the bromination of 2,6-dimethylanisole. This reaction typically utilizes bromine as the brominating agent and can be performed under various conditions to optimize yield and selectivity []. Another route involves the reaction of 4-bromo-3,5-dimethylanisole with boron trifluoride diethyl etherate (BF3⋅OEt2) in the presence of n-butyllithium (n-BuLi) []. The choice of base influences the product formed, with stronger bases like tert-butyllithium (t-BuLi) favoring homoleptic triarylborane formation.
The molecular structure of 4-Bromo-2,6-dimethylanisole has been studied using techniques like X-ray crystallography [], 1H NMR, and 13C NMR spectroscopy []. These studies reveal the specific arrangement of atoms and bond lengths within the molecule, providing insight into its reactivity and physicochemical properties.
The mechanism of action for compounds related to 4-Bromo-2,6-dimethylanisole involves the inhibition of tyrosine kinase activity of the epidermal growth factor receptor (EGFR). For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) is a potent inhibitor of EGFR, binding competitively at the ATP site. The structure-activity relationships for analogues of this compound are steep, indicating that small changes in structure can lead to significant differences in inhibitory activity. Some derivatives show supra-additive effects, suggesting that they may induce a conformational change in the receptor upon binding1. Additionally, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been prepared as putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases, with enhanced antitumor activity. These compounds interact covalently with the target enzymes, and their reactivity is influenced by the presence of a basic functional group on the Michael acceptor, which can catalyze the Michael addition2.
In the field of cancer chemoprevention, 4'-bromoflavone (4'BF) has been identified as a potent inducer of phase II detoxification enzymes, such as quinone reductase (QR) and glutathione S-transferase. These enzymes play a crucial role in detoxifying carcinogens. 4'BF has been shown to increase QR activity and glutathione levels in various rat tissues and to inhibit the covalent binding of activated carcinogens to cellular DNA. In a full-term cancer chemoprevention study, dietary administration of 4'BF significantly inhibited the incidence and multiplicity of mammary tumors in rats3.
The dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to function as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, which is a progenitor of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes. These pyrrole derivatives are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals4.
Brominated steroid derivatives, such as 6-bromoandrostenedione and its analogs, have been studied as aromatase inhibitors. Aromatase is an enzyme that converts androgens to estrogens, and its inhibition is a strategy for treating estrogen-dependent cancers. The biochemical properties of these derivatives have been investigated, revealing that some inhibit aromatase activity in a time-dependent, irreversible manner, while others do not, depending on the presence of specific substituents5.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: